molecular formula C17H16N2O B3449838 5-[(3-Methylanilino)methyl]quinolin-8-ol

5-[(3-Methylanilino)methyl]quinolin-8-ol

Cat. No.: B3449838
M. Wt: 264.32 g/mol
InChI Key: JLPQSUOMAMDKBF-UHFFFAOYSA-N
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Description

5-[(3-Methylanilino)methyl]quinolin-8-ol is a quinoline derivative characterized by a 3-methylaniline group attached via a methylene bridge at the C5 position of the quinolin-8-ol core. This structural motif is significant in medicinal chemistry due to quinoline's inherent metal-chelating properties and its ability to interact with biological targets such as enzymes and viral proteins.

Properties

IUPAC Name

5-[(3-methylanilino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-4-2-5-14(10-12)19-11-13-7-8-16(20)17-15(13)6-3-9-18-17/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQSUOMAMDKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylanilino)methyl]quinolin-8-ol typically involves the Hartwig-Buchwald amination reaction. This method efficiently couples amines with aryl halides under mild conditions, often using palladium catalysts and phosphine ligands. The reaction conditions are optimized to achieve high yields and selectivity. For instance, the reaction between 5-chloro-8-hydroxyquinoline and 3-methylaniline in the presence of a palladium catalyst and a suitable ligand can produce the desired compound .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such approaches aim to minimize environmental impact while maintaining high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylanilino)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Methylanilino)methyl]quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Methylanilino)methyl]quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8th position can chelate metal ions, enhancing its biological activity. The anilino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. These interactions can lead to antimicrobial, anticancer, and other therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinolin-8-ol derivatives are often modified at the C5 or C7 positions to tune their bioactivity. Key structural analogs and their properties include:

Table 1: Structural and Functional Comparison of Quinolin-8-ol Derivatives
Compound Name Substituent(s) Key Activity/Property Source
5-[(3-Methylanilino)methyl]quinolin-8-ol C5: 3-methylanilino HIV-1 IN-LEDGF/p75 inhibition (low cytotoxicity)
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) C5: imidazole SARS-CoV-2 antiviral activity
5-[(morpholin-4-yl)methyl]quinolin-8-ol C5: morpholine UGGT enzyme inhibition
5-((Benzyloxy)methyl)-7-(pyrrolidinylmethyl)quinolin-8-ol C5: benzyloxy; C7: pyrrolidine Antimicrobial activity
5-(((4,5-Diphenyl-1,2,4-triazol-3-yl)thio)methyl)quinolin-8-ol C5: triazole-thio Metal chelation; antimicrobial activity

Key Observations:

Substituent Position: C5-substituted derivatives (e.g., target compound, DD1) exhibit enhanced target specificity compared to C7 analogs. For example, 5-((p-tolylamino)methyl)quinolin-8-ol (C5) showed 10-fold higher HIV inhibition than C7-substituted counterparts in cellular assays . C7 modifications (e.g., pyrrolidine in ) often reduce steric hindrance, improving metal chelation but may lower membrane permeability.

Functional Group Impact: Aromatic amines (e.g., 3-methylanilino in the target compound) enhance π-π stacking with hydrophobic enzyme pockets, critical for inhibiting HIV-1 integrase . Heterocycles (e.g., imidazole in DD1) improve solubility and hydrogen-bonding capacity, as evidenced by DD1's lower solvation energy (ΔG = −4.2 kcal/mol) compared to benzyloxy derivatives (ΔG = −3.1 kcal/mol) . Morpholine and pyrrolidine groups increase basicity, favoring interactions with acidic residues in enzyme active sites (e.g., UGGT inhibition ).

Biological Activities: Antiviral Activity: The target compound and DD1 inhibit viral replication (HIV-1 EC₅₀ = 2.1 µM; SARS-CoV-2 EC₅₀ = 4.5 µM), whereas benzyloxy derivatives lack significant antiviral effects . Antimicrobial Activity: Triazole-thio and pyrrolidine derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to enhanced metal chelation disrupting microbial metalloenzymes . Enzyme Inhibition: Morpholine derivatives inhibit UGGT at sub-millimolar concentrations (IC₅₀ = 0.8 mM), while the target compound's 3-methylanilino group confers selectivity for viral targets over human enzymes .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound logP Solubility (µg/mL) Bioavailability Score
This compound 2.8 12.5 0.55
DD1 1.9 45.3 0.72
5-[(morpholin-4-yl)methyl]quinolin-8-ol 1.2 68.9 0.85
5-(Benzyloxymethyl)quinolin-8-ol 3.5 5.1 0.38
  • The 3-methylanilino group balances lipophilicity (logP = 2.8) and solubility, enabling moderate blood-brain barrier penetration (predicted BBB+ ).
  • Imidazole-containing DD1 exhibits superior aqueous solubility (45.3 µg/mL) due to polar interactions, critical for oral bioavailability .
  • Morpholine derivatives show the highest solubility (68.9 µg/mL) but reduced logP, limiting tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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